

solubility profile of 4,4'-Methylenebis(2,6-diethylaniline) in various solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4'-Methylenebis(2,6-diethylaniline)

Cat. No.: B083839

[Get Quote](#)

Solubility Profile of 4,4'-Methylenebis(2,6-diethylaniline): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility profile of **4,4'-Methylenebis(2,6-diethylaniline)**, a compound of interest in polymer chemistry and materials science. Due to the limited availability of publicly accessible quantitative solubility data, this document summarizes the existing information and presents established experimental protocols for determining the solubility of sparingly soluble compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and application of this and similar chemical entities.

Introduction

4,4'-Methylenebis(2,6-diethylaniline), also known as MDEA, is a sterically hindered aromatic amine. Its molecular structure, characterized by two aniline rings linked by a methylene bridge and substituted with ethyl groups at the ortho positions, imparts unique physical and chemical properties. These properties make it a valuable component in the synthesis of high-performance polymers, including polyurethanes and epoxy resins, where it functions as a curing agent or chain extender.

Understanding the solubility of **4,4'-Methylenebis(2,6-diethylaniline)** in various solvents is critical for its application in synthesis, formulation, and material processing. Solubility data informs solvent selection for reactions, purification, and the preparation of formulations with desired concentrations. This guide aims to consolidate the known solubility information and provide methodologies for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of **4,4'-Methylenebis(2,6-diethylaniline)** is presented in the table below.

Property	Value	Reference
CAS Number	13680-35-8	[1]
Molecular Formula	C ₂₁ H ₃₀ N ₂	[1]
Molecular Weight	310.48 g/mol	
Appearance	White to off-white powder or crystals	
Melting Point	88-90 °C	
Boiling Point	205 °C at 0.5 mmHg	[1]
Density	0.90 g/cm ³	[1]

Solubility Profile

The solubility of a compound is influenced by the physicochemical properties of both the solute and the solvent, as well as by external factors such as temperature and pressure. For aromatic amines like **4,4'-Methylenebis(2,6-diethylaniline)**, the large, non-polar aromatic structure generally leads to poor solubility in water and better solubility in organic solvents. The presence of two amine groups allows for hydrogen bonding, which can enhance solubility in polar solvents to some extent.

Quantitative Solubility Data

Comprehensive quantitative solubility data for **4,4'-Methylenebis(2,6-diethylaniline)** in a wide range of solvents is not readily available in published literature. The table below summarizes the available data.

Solvent	Temperature	Solubility	Reference
Toluene	Not Specified	Soluble	[1]
Water	20 °C	440 µg/L (0.000044 g/100 mL)	[2]

Note: The term "soluble" is a qualitative description and does not provide a specific concentration.

Qualitative Solubility Information

For a structurally similar compound, 4,4'-methylenebis(2,6-diisopropylaniline), it has been noted to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[\[3\]](#) This suggests that **4,4'-Methylenebis(2,6-diethylaniline)** may also exhibit some degree of solubility in these polar aprotic and protic solvents.

Generally, aliphatic amines show some solubility in water due to their ability to form hydrogen bonds.[\[4\]](#) However, this solubility decreases as the number of carbon atoms increases, especially beyond six carbon atoms.[\[4\]](#) Aromatic amines, like the subject compound, tend to have diminished water solubility because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing their ability to form hydrogen bonds.[\[4\]](#) Most amines are soluble in organic solvents, particularly polar organic solvents.[\[4\]](#)

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, experimental determination is necessary. The following are established methods for measuring the solubility of sparingly soluble compounds.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a traditional and widely accepted technique for determining the equilibrium solubility of a compound.

Principle: A surplus amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Detailed Methodology:

- **Preparation:** Add an excess amount of **4,4'-Methylenebis(2,6-diethylaniline)** to a known volume of the desired solvent in a sealed, inert container (e.g., a glass flask with a stopper). The excess solid is crucial to ensure that a saturated solution is formed.
- **Equilibration:** Place the container in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period to reach equilibrium. This can take 24 to 72 hours, depending on the compound and solvent.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration or centrifugation. Care must be taken to avoid any temperature changes during this step that could alter the solubility.
- **Analysis:** Accurately measure the concentration of **4,4'-Methylenebis(2,6-diethylaniline)** in the clear, saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or a validated spectroscopic method.
- **Calculation:** The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in g/L, mg/mL, or mol/L).

Gravimetric Method

This method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

Detailed Methodology:

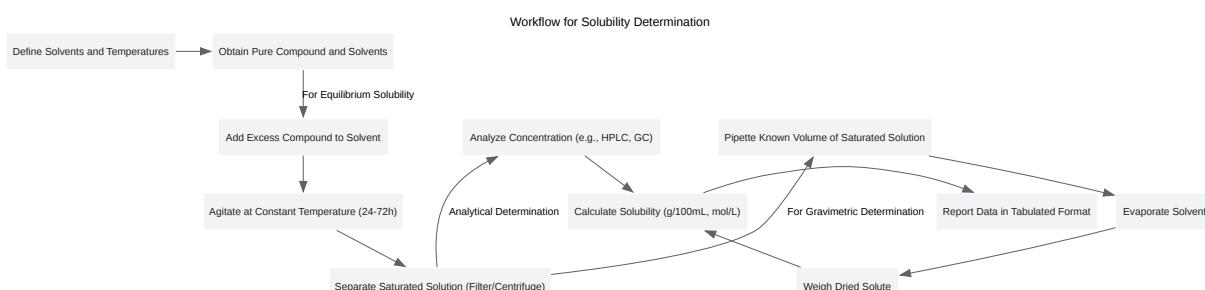
- Prepare a Saturated Solution: Follow steps 1-3 of the Shake-Flask Method to obtain a clear, saturated solution.
- Sample Collection: Accurately pipette a known volume of the saturated filtrate into a pre-weighed, dry container (e.g., an evaporating dish or watch glass).
- Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, oven at a temperature below the compound's decomposition point, or under vacuum) until the solute is completely dry.
- Weighing: Cool the container with the dried solute in a desiccator to room temperature and weigh it accurately. Repeat the drying and weighing process until a constant weight is achieved.
- Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the solution taken.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents or conditions, various HTS methods are employed, often in a microplate format.

4.3.1. Turbidimetric and Nephelometric Methods

Principle: These methods rely on the detection of light scattering caused by undissolved particles in a solution. A solution is prepared at a concentration above the expected solubility limit. The amount of light scattered by the resulting precipitate is measured and correlated to the amount of insoluble material.


Detailed Methodology:

- Stock Solution Preparation: Prepare a concentrated stock solution of **4,4'-Methylenebis(2,6-diethylaniline)** in a highly soluble solvent (e.g., DMSO).
- Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the test solvent to create a range of concentrations.

- Precipitation and Equilibration: Allow the solutions to equilibrate for a set period, during which precipitation will occur in wells where the concentration exceeds the solubility limit.
- Measurement: Use a nephelometer or turbidimeter to measure the light scattering in each well.
- Data Analysis: The solubility is estimated as the concentration at which a significant increase in light scattering is observed.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a compound like **4,4'-Methylenebis(2,6-diethylaniline)**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 13680-35-8 CAS MSDS (4,4'-Methylenebis(2,6-diethylaniline)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Methyl diethanolamine - Wikipedia [en.wikipedia.org]
- 3. 4,4'-METHYLENEBIS(2,6-DIISOPROPYLANILINE) CAS#: 19900-69-7 [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [solubility profile of 4,4'-Methylenebis(2,6-diethylaniline) in various solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083839#solubility-profile-of-4-4-methylenebis-2-6-diethylaniline-in-various-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com